molecular formula C17H36O2 B14314554 1-(2-Butoxyethoxy)undecane CAS No. 108063-05-4

1-(2-Butoxyethoxy)undecane

Cat. No.: B14314554
CAS No.: 108063-05-4
M. Wt: 272.5 g/mol
InChI Key: XGKORDUFVGHZGD-UHFFFAOYSA-N
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Description

Contextualizing 1-(2-Butoxyethoxy)undecane within the Chemical Class of Glycol Ethers

Glycol ethers are a group of solvents defined by a characteristic ether linkage. They are formally derived from ethylene (B1197577) glycol or propylene (B89431) glycol. The U.S. Environmental Protection Agency (EPA) defines the reportable glycol ethers category by the general formula R-(OCH₂CH₂)n-OR', where 'n' can be 1, 2, or 3, and R and R' are typically alkyl or phenyl groups. epa.gov These compounds possess both ether and alcohol functionalities (if R' is hydrogen) or are di-ethers, which gives them unique solvency properties, allowing them to be miscible with both polar and non-polar substances.

1-(2-Butoxyethoxy)undecane fits squarely within this classification. Its structure consists of an undecyl group (an eleven-carbon alkyl chain, C₁₁H₂₃) attached to an ethoxy group, which is in turn linked to a butoxy group. In the context of the general formula R-(OCH₂CH₂)n-OR', for 1-(2-Butoxyethoxy)undecane:

R is an undecyl group (C₁₁H₂₃).

n is 1.

R' is a butyl group (C₄H₉).

The presence of the long undecyl chain makes it a higher-molecular-weight member of this family compared to more commonly studied glycol ethers like 2-(2-butoxyethoxy)ethanol (B94605) (where R' is H). iloencyclopaedia.org This structural feature—a long hydrophobic alkyl chain combined with the more polar ether linkages—suggests that its physical and chemical properties, such as solubility, volatility, and surfactant potential, would differ significantly from its shorter-chain analogues.

Table 1: Chemical Properties of 1-(2-Butoxyethoxy)undecane

Property Value Reference
CAS Number 108063-05-4 molbase.com
Molecular Formula C₁₇H₃₆O₂ molbase.com
Molecular Weight 272.467 g/mol molbase.com

| Synonyms | 1-BUTOXY-2-UNDECYLOXY-ETHANE | molbase.com |

Academic Significance and Research Gaps Pertaining to 1-(2-Butoxyethoxy)undecane

The academic significance of a chemical compound is often measured by the volume and scope of research dedicated to it. While the glycol ether class as a whole has been extensively studied, significant research gaps exist for specific members like 1-(2-Butoxyethoxy)undecane.

Shorter-chain glycol ethers, such as 2-(2-butoxyethoxy)ethanol (also known as diethylene glycol monobutyl ether, DEGBE), are subjects of numerous studies. Research on DEGBE has explored its use as a solvent in paints and varnishes, its role in chemical synthesis, and its environmental impact, including its potential to form secondary organic aerosols in the atmosphere. chemchart.comucr.edugreenpeace.to

Overview of Current Research Trajectories Involving 1-(2-Butoxyethoxy)undecane

Given the limited direct research, current trajectories for 1-(2-Butoxyethoxy)undecane are largely hypothetical and must be inferred from studies on structurally related compounds.

One potential avenue of research is in the area of surfactants and emulsifying agents. Compounds with similar structures, featuring long hydrocarbon chains and polar ether groups, have been investigated for these properties. For example, related long-chain diesters like 1,11-Bis[2-(2-butoxyethoxy)ethyl] undecanedioate are noted for their potential as surfactants or emulsifying agents due to their ability to mediate interactions between hydrophilic and hydrophobic phases. cymitquimica.com Research on 1-(2-Butoxyethoxy)undecane could explore its efficacy in similar applications, such as in formulations for personal care products or specialized coatings where specific interfacial properties are required.

Another research trajectory involves its synthesis. While specific optimized synthesis routes for 1-(2-Butoxyethoxy)undecane are not detailed in the literature, methods for analogous compounds provide a starting point. A patent for the preparation of the related 2-undecyloxy-1-ethanol describes pathways involving the nucleophilic substitution reaction between an alcohol (undecanol) and a chloro- or bromo-activated ether. google.com The Williamson ether synthesis, a common method for preparing ethers, is another logical approach that could be optimized for this specific compound, likely reacting undecyl bromide with the sodium salt of 2-butoxyethanol (B58217). chemchart.com Future research could focus on developing efficient, high-yield, and environmentally benign synthesis protocols.

Finally, its potential as a specialty solvent or plasticizer in polymer science could be explored. The long alkyl chain might impart flexibility and durability if incorporated into polymer matrices, a role played by other long-chain esters. smolecule.com Investigating its miscibility with various polymers and its effect on their physical properties could open up new applications in materials science.

Properties

CAS No.

108063-05-4

Molecular Formula

C17H36O2

Molecular Weight

272.5 g/mol

IUPAC Name

1-(2-butoxyethoxy)undecane

InChI

InChI=1S/C17H36O2/c1-3-5-7-8-9-10-11-12-13-15-19-17-16-18-14-6-4-2/h3-17H2,1-2H3

InChI Key

XGKORDUFVGHZGD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCOCCOCCCC

Origin of Product

United States

Synthetic Pathways and Chemical Transformations of 1 2 Butoxyethoxy Undecane

Established Methodologies for the Preparation of 1-(2-Butoxyethoxy)undecane

The formation of the ether linkage in 1-(2-Butoxyethoxy)undecane is most commonly achieved through nucleophilic substitution reactions, a cornerstone of ether synthesis.

Nucleophilic Substitution Reactions in 1-(2-Butoxyethoxy)undecane Synthesis

The most prominent and versatile method for synthesizing ethers, including 1-(2-Butoxyethoxy)undecane, is the Williamson ether synthesis. masterorganicchemistry.comchemistrytalk.org This reaction follows an SN2 (bimolecular nucleophilic substitution) mechanism, which involves the attack of a nucleophile on an electrophile in a concerted step. acs.org For the synthesis of 1-(2-Butoxyethoxy)undecane, this can be achieved through two primary pathways:

Pathway A: The reaction of an undecoxide salt (the nucleophile) with a 2-butoxyethyl halide or a related substrate with a good leaving group (the electrophile).

Pathway B: The reaction of a 2-butoxyethoxide salt (the nucleophile) with an undecyl halide or a similar electrophile. libretexts.org

The success of the Williamson ether synthesis is contingent on several factors. The reaction is generally favored with primary alkyl halides, as secondary and tertiary halides are more prone to undergo elimination reactions (E2) in the presence of a strong base like an alkoxide. masterorganicchemistry.comlibretexts.org Therefore, for an efficient synthesis of 1-(2-Butoxyethoxy)undecane, using a primary undecyl halide (e.g., 1-bromoundecane) and 2-butoxyethoxide would be the preferred route to minimize the formation of undecene as a byproduct. The alkoxide is typically prepared by treating the corresponding alcohol (undecanol or 2-butoxyethanol) with a strong base such as sodium hydride (NaH). youtube.com

Role of Hydrolysis Processes in the Production of 1-(2-Butoxyethoxy)undecane

While hydrolysis is typically associated with the cleavage of ethers, it can play a role in certain synthetic strategies, particularly in deprotection steps. In a multi-step synthesis, a hydroxyl group on one of the precursors might be protected to prevent side reactions. For instance, a related compound, 1-(2-tert-butoxyethoxy)-undecane, is synthesized via nucleophilic substitution, and the final product is obtained by hydrolyzing the tert-butoxy group under acidic conditions. This indicates that a similar strategy could be employed for the synthesis of 1-(2-Butoxyethoxy)undecane, where a protecting group is removed by hydrolysis to yield the final ether.

Identification and Utilization of Key Precursor Compounds and Reactants in 1-(2-Butoxyethoxy)undecane Synthesis

The key precursors for the synthesis of 1-(2-Butoxyethoxy)undecane via the Williamson ether synthesis are derived from the two constituent parts of the molecule: the undecyl group and the 2-butoxyethoxy group.

Table 1: Key Precursors for the Synthesis of 1-(2-Butoxyethoxy)undecane

Precursor TypeSpecific CompoundsRole in Synthesis
Undecyl Precursors Undecan-1-ol ataman-chemicals.comwikipedia.org, 1-Bromoundecane (B50512), 1-IodoundecaneSource of the undecyl group. Undecan-1-ol is converted to its alkoxide to act as a nucleophile, or to an alkyl halide to act as an electrophile.
2-Butoxyethoxy Precursors 2-Butoxyethanol (B58217) atamanchemicals.comwikipedia.org, 1-Bromo-2-(2-butoxyethoxy)ethaneSource of the 2-butoxyethoxy group. 2-Butoxyethanol is converted to its alkoxide to act as a nucleophile.
Bases Sodium Hydride (NaH), Potassium Hydride (KH)Used to deprotonate the alcohol to form the highly reactive alkoxide nucleophile. youtube.com
Solvents Acetonitrile (B52724), N,N-Dimethylformamide (DMF)Aprotic polar solvents are typically used to facilitate the SN2 reaction. chemistrytalk.org

The precursor 2-butoxyethanol is produced industrially by the reaction of ethylene (B1197577) oxide with n-butanol. atamankimya.com Undecan-1-ol can be produced by the reduction of undecanal. ataman-chemicals.comwikipedia.org

Development and Evaluation of Novel Synthetic Approaches for 1-(2-Butoxyethoxy)undecane

While the Williamson ether synthesis remains a robust and widely used method, research into novel synthetic approaches for ethers is ongoing, focusing on improving efficiency, sustainability, and applicability to complex molecules. For a compound like 1-(2-Butoxyethoxy)undecane, these could include:

Acid-Catalyzed Dehydration: Symmetrical ethers can be synthesized by the acid-catalyzed dehydration of primary alcohols. However, for unsymmetrical ethers like 1-(2-Butoxyethoxy)undecane, this method would lead to a mixture of products (1,1'-oxybisundecane, bis(2-butoxyethyl) ether, and the desired product), making it generally unsuitable for a clean synthesis.

Alkoxymercuration-Demercuration: This method involves the reaction of an alkene with an alcohol in the presence of a mercury salt, followed by demercuration. masterorganicchemistry.com To synthesize 1-(2-Butoxyethoxy)undecane, one could potentially use 1-undecene and 2-butoxyethanol. This method follows Markovnikov's rule and avoids carbocation rearrangements, offering a potential alternative to the Williamson synthesis. libretexts.orgyoutube.com

Catalytic Etherification: The use of solid acid catalysts, such as modified zeolites, has been explored for the synthesis of glycol ethers. researchgate.net This approach offers potential advantages in terms of catalyst reusability and simplified workup procedures.

Investigation of Reaction Mechanisms and Kinetic Profiles of 1-(2-Butoxyethoxy)undecane Formation

The reaction mechanism for the formation of 1-(2-Butoxyethoxy)undecane via the Williamson ether synthesis is a well-established SN2 mechanism. This involves a backside attack of the alkoxide nucleophile on the carbon atom bearing the leaving group, leading to an inversion of stereochemistry if the carbon is chiral.

Kinetic studies of etherification reactions are crucial for optimizing reaction conditions and understanding the factors that influence the reaction rate. For the Williamson synthesis, the rate is dependent on the concentrations of both the alkoxide and the alkyl halide. The kinetics can be influenced by factors such as the nature of the leaving group, the solvent, and the temperature.

Kinetic models, such as the Langmuir-Hinshelwood type, have been applied to study the synthesis of other ethers, providing insights into the reaction mechanism and the role of the catalyst. aalto.fi Such studies for 1-(2-Butoxyethoxy)undecane would be valuable for industrial-scale production.

Derivatization and Targeted Chemical Modification of the 1-(2-Butoxyethoxy)undecane Molecular Scaffold

The molecular structure of 1-(2-Butoxyethoxy)undecane offers limited sites for direct derivatization, as the ether linkages are generally stable. However, modifications can be envisioned through several strategies:

Modification of Precursors: Functional groups could be introduced into the undecanol (B1663989) or 2-butoxyethanol precursors before the etherification reaction. This would allow for the synthesis of a wide range of derivatives with tailored properties.

Cleavage and Re-functionalization: The ether bonds can be cleaved under harsh conditions using strong acids like HBr or HI. The resulting alkyl halides and alcohols could then be used in subsequent reactions to introduce new functional groups.

Oxidation: While the ether linkages are relatively inert to oxidation, the terminal methyl group of the undecyl chain or the butyl chain could potentially be oxidized under specific conditions, although this would likely be unselective.

The study of long-chain alkyl ethers and polyethers provides a basis for potential modifications. For instance, the controlled polymerization of long-chain alkyl glycidyl ethers allows for the creation of complex polyether structures with specific functionalities. nih.govresearchgate.netrsc.org These approaches could be adapted to modify the 1-(2-Butoxyethoxy)undecane scaffold for specific applications.

Advanced Analytical Methodologies for 1 2 Butoxyethoxy Undecane Detection and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography coupled with mass spectrometry (GC-MS) stands as the primary analytical technique for the identification and quantification of 1-(2-Butoxyethoxy)undecane. Its high separation efficiency for volatile and semi-volatile compounds makes it ideal for isolating this analyte from complex mixtures, while the mass spectrometer provides definitive identification and sensitive quantification.

Optimization of GC-MS Parameters for the Precise Detection and Quantification of 1-(2-Butoxyethoxy)undecane

Achieving precise and accurate results for 1-(2-Butoxyethoxy)undecane analysis hinges on the careful optimization of GC-MS parameters. The goal is to obtain sharp, symmetrical peaks with good resolution from other matrix components.

Detailed Research Findings: The selection of the capillary column is critical. A non-polar or mid-polarity column, such as one with a 5% phenyl-95% dimethylpolysiloxane stationary phase (e.g., HP-5MS or ZB-5HT), is commonly employed for the analysis of diverse volatile organic compounds (VOCs), including ethers. nih.govanalis.com.my The column dimensions (e.g., 30 m length, 0.25 mm internal diameter, 0.25 µm film thickness) offer a good balance between resolution and analysis time. nih.govanalis.com.mymdpi.com

The oven temperature program must be optimized to ensure the elution of 1-(2-Butoxyethoxy)undecane as a well-defined peak. A typical program starts at a low initial temperature (e.g., 40-45 °C) to resolve highly volatile compounds, followed by a controlled ramp (e.g., 3.5-10 °C/min) to a final temperature high enough to elute semi-volatile compounds (e.g., 250-320 °C). nih.govanalis.com.mynih.govscielo.org.pe Helium is the most common carrier gas, maintained at a constant flow rate of around 1.0 mL/min. nih.govanalis.com.mymdpi.comscielo.br The mass spectrometer is typically operated in electron ionization (EI) mode at 70 eV, scanning a mass range from approximately m/z 30 to 400 to capture the characteristic fragment ions of the target analyte and other compounds present. analis.com.myupc.edu

Table 1: Optimized GC-MS Parameters for VOC Analysis Applicable to 1-(2-Butoxyethoxy)undecane

ParameterSettingReference
GC SystemAgilent 7890 / 6890 nih.govanalis.com.my
Mass SpectrometerAgilent 5975 / 5973 Mass Selective Detector nih.govanalis.com.my
ColumnHP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent nih.govmdpi.comscielo.br
Carrier GasHelium at 1.0-1.3 mL/min nih.govanalis.com.mynih.gov
Oven ProgramInitial: 45°C (5 min), Ramp: 8°C/min to 320°C (hold 15 min) nih.gov
Injection ModeSplitless nih.govanalis.com.my
MS IonizationElectron Ionization (EI) at 70 eV analis.com.myupc.edu
Scan Rangem/z 45-300 or m/z 20-400 nih.govanalis.com.my

Solid-Phase Microextraction (SPME) Coupled with GC-MS for Volatile Organic Compound Profiling Including 1-(2-Butoxyethoxy)undecane

Solid-Phase Microextraction (SPME) is a solvent-free sample preparation technique that combines extraction and pre-concentration of analytes from a sample matrix onto a coated fiber. sigmaaldrich.com When coupled with GC-MS, it provides a sensitive and efficient method for profiling VOCs, including semi-volatile ethers like 1-(2-Butoxyethoxy)undecane, from air, water, or solid samples. nih.govanalis.com.my

Detailed Research Findings: The choice of SPME fiber coating is paramount and depends on the polarity and volatility of the target analytes. For a broad range of VOCs, including ethers, combination fibers such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) are often optimal due to their ability to adsorb compounds with varying polarities and molecular weights. analis.com.mymdpi.com For general-purpose screening, Polydimethylsiloxane (PDMS) fibers are also widely used. nih.govscielo.br

Table 2: Exemplary SPME Conditions for VOC Analysis

ParameterConditionReference
Fiber TypeDVB/CAR/PDMS or PDMS analis.com.mymdpi.com
Extraction TypeHeadspace (HS) analis.com.mymdpi.com
Extraction/Incubation Temp.40°C - 80°C analis.com.mymdpi.com
Extraction Time15 - 30 min nih.govanalis.com.my
Desorption Temperature250°C nih.govanalis.com.my
Desorption Time3 - 6 min nih.govmdpi.com

Utilization of Thermal Desorption (TD) Techniques in the Analysis of 1-(2-Butoxyethoxy)undecane

Thermal Desorption (TD) is a versatile and automated technique for introducing volatile and semi-volatile compounds into a GC-MS system. It is particularly well-suited for air quality monitoring, where VOCs are first collected onto sorbent tubes. upc.educlinichrom.com This method is applicable for detecting 1-(2-Butoxyethoxy)undecane in indoor air or material emissions. canada.canih.govmiljodirektoratet.no

Detailed Research Findings: In TD-GC-MS, air is actively pumped through a tube packed with one or more sorbent materials, such as Tenax® TA, which effectively traps a wide range of VOCs. clinichrom.comnih.govaliyuncs.com In the laboratory, the tube is heated in the thermal desorber unit (e.g., 250-330 °C), releasing the trapped analytes. clinichrom.comcanada.camiljodirektoratet.no These compounds are then focused at a low temperature on a secondary cold trap before being rapidly heated and injected into the GC column. This two-stage process ensures sharp chromatographic peaks and high sensitivity. clinichrom.commiljodirektoratet.no The TD-GC-MS technique has been successfully used to identify numerous VOCs in car interiors and building materials, including the related compound 2-(2-Butoxyethoxy)ethanol (B94605). clinichrom.comcanada.casrainstruments.it

Application of Extracted Ion Analysis for Enhanced Specificity in 1-(2-Butoxyethoxy)undecane Detection

While full-scan GC-MS analysis provides comprehensive data, it can suffer from low sensitivity in complex matrices. Extracted Ion Analysis, also known as Selected Ion Monitoring (SIM), is a data acquisition or processing technique that significantly enhances specificity and sensitivity. canada.ca

Detailed Research Findings: Instead of monitoring the entire mass range, the mass spectrometer is programmed to detect only a few specific, characteristic ions for the target analyte. canada.ca For 1-(2-Butoxyethoxy)undecane (C17H36O2, MW: 272.47 g/mol ), these ions would be determined from its electron ionization mass spectrum. Based on the structure, characteristic fragment ions would likely include those resulting from the cleavage of the ether bonds and the alkyl chains. For example, the related compound 1-(2-butoxyethoxy)-ethanol shows a characteristic ion at m/z 57, corresponding to the butyl cation [C4H9]+. upc.edu By filtering the data for only the most abundant and unique ions of 1-(2-Butoxyethoxy)undecane, chemical noise is reduced, leading to a much better signal-to-noise ratio and lower detection limits. This technique is crucial for accurate quantification, especially at trace levels. canada.ca

High-Performance Liquid Chromatography (HPLC) Methodologies for 1-(2-Butoxyethoxy)undecane and Related Compounds

High-Performance Liquid Chromatography (HPLC) is generally used for non-volatile or thermally unstable compounds. While the volatile nature of 1-(2-Butoxyethoxy)undecane makes GC the more conventional choice, HPLC methods can be developed, particularly for analyzing related, less volatile compounds or complex mixtures where derivatization is employed. canada.cacerealsgrains.orgnih.gov

Detailed Research Findings: For long-chain ether-linked lipids and other large molecules, reverse-phase HPLC (RP-HPLC) is the most common approach. nih.govnih.govsielc.com A C8 or C18 column would be used to separate compounds based on their hydrophobicity. researchgate.net The mobile phase would typically consist of an organic solvent like acetonitrile (B52724) or methanol (B129727) mixed with water. sielc.com Since 1-(2-Butoxyethoxy)undecane lacks a strong chromophore, detection would be a challenge. Universal detectors like an Evaporative Light Scattering Detector (ELSD) or a Corona Charged Aerosol Detector (CAD) could be used. Alternatively, coupling the HPLC system to a mass spectrometer (LC-MS) would provide both sensitive detection and structural information. nih.govnih.gov While direct analysis of 1-(2-Butoxyethoxy)undecane by HPLC is not widely reported, the technique is invaluable for analyzing related compounds like long-chain fatty acids and ether lipids found in complex biological or industrial samples. cerealsgrains.orgnih.govresearchgate.net

Spectroscopic Characterization Techniques for Structural Elucidation of 1-(2-Butoxyethoxy)undecane (e.g., NMR, IR)

Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable for the unambiguous structural elucidation of chemical compounds. While chromatographic methods identify and quantify, spectroscopic methods confirm the molecular structure.

Detailed Research Findings: Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR would be used to confirm the structure of 1-(2-Butoxyethoxy)undecane.

In the ¹H NMR spectrum , distinct signals would be expected for the different methylene (B1212753) (-CH2-) and methyl (-CH3) groups. The undecyl chain would show a characteristic triplet for the terminal methyl group around 0.9 ppm and a complex multiplet region for the long methylene chain. The protons on the carbons adjacent to the ether oxygens (-O-CH2-) would be shifted downfield to approximately 3.4-3.7 ppm. chemicalbook.com

The ¹³C NMR spectrum would complement this by showing separate signals for each unique carbon atom in the molecule. The carbons of the alkyl chains would appear in the upfield region (approx. 14-32 ppm), while the carbons bonded to the ether oxygens would be significantly deshielded and appear further downfield (approx. 60-72 ppm).

Infrared (IR) Spectroscopy: The IR spectrum of 1-(2-Butoxyethoxy)undecane would be dominated by absorptions related to its alkyl and ether functional groups. The most prominent features would include:

C-H stretching: Strong absorptions in the 2850-3000 cm⁻¹ region from the numerous C-H bonds in the undecyl and butyl groups.

C-O-C stretching: A strong, characteristic band for the ether linkages, typically appearing in the 1050-1150 cm⁻¹ region. This is often the most diagnostic peak for identifying an ether.

C-H bending: Absorptions around 1465 cm⁻¹ (scissoring) and 1375 cm⁻¹ (bending) for the CH2 and CH3 groups.

Strategies for Sample Preparation and Management of Matrix Effects in 1-(2-Butoxyethoxy)undecane Analysis

The accurate and reliable quantification of 1-(2-Butoxyethoxy)undecane in various environmental and commercial product matrices is critically dependent on effective sample preparation and the diligent management of matrix effects. The complexity of matrices such as cosmetics, household cleaners, and environmental samples necessitates sophisticated strategies to isolate the target analyte and minimize interferences that can compromise analytical results. researchgate.net

Sample preparation for glycol ethers, including 1-(2-Butoxyethoxy)undecane, often involves extraction from the sample matrix. Techniques vary based on the matrix type, with different approaches for liquid and solid samples. For liquid samples like household cleaners, direct aqueous injection can sometimes be used, though this is often inefficient for less volatile glycol ethers. iarc.fr More common methods include solvent extraction and salting-out extraction, which may be combined with derivatization to improve chromatographic performance. iarc.fr

Recent advancements have focused on environmentally friendly and miniaturized methods. mdpi.com Techniques such as ultrasound-assisted extraction (UAE) and micro-matrix solid-phase dispersion (µMSPD) have been successfully applied to the analysis of glycol ethers in complex matrices like cosmetics. mdpi.comresearchgate.net These methods offer the advantages of reduced solvent consumption, smaller sample size requirements, and shorter preparation times. mdpi.com For instance, µMSPD involves blending the sample with a solid-phase sorbent, which simultaneously disperses the sample and retains interfering matrix components, allowing for the selective elution of the target analytes.

Table 1: Comparison of Sample Preparation Techniques for Glycol Ether Analysis

Technique Principle Advantages Common Matrices
Ultrasound-Assisted Extraction (UAE) Uses ultrasonic waves to create cavitation, disrupting the sample matrix and enhancing solvent penetration for efficient extraction. Fast, efficient, low solvent consumption. mdpi.com Cosmetics, Personal Care Products. mdpi.com
Micro-Matrix Solid-Phase Dispersion (µMSPD) The sample is blended with a solid sorbent, simultaneously achieving sample dispersion and extraction in a single step. Minimal sample and solvent use, effective for complex matrices. mdpi.comresearchgate.net Cosmetics, Vegetables. mdpi.comrsc.org
Solvent Extraction Partitioning of the analyte between the sample matrix and an immiscible solvent. Widely applicable, straightforward. Water, Household Products. iarc.fr
Direct Aqueous Injection Direct injection of a filtered aqueous sample into the chromatograph. Minimal sample preparation, fast. Water-based products. iarc.fr

| QuEChERS | (Quick, Easy, Cheap, Effective, Rugged, and Safe) A two-step process involving salting-out extraction followed by dispersive solid-phase extraction (dSPE) for cleanup. | High throughput, effective cleanup. nih.gov | Food products. nih.gov |

Matrix effects represent a significant challenge in the gas chromatography (GC) analysis of polar compounds like 1-(2-Butoxyethoxy)undecane. researchgate.net These effects, often manifesting as signal enhancement or suppression, occur when co-extracted matrix components interact with the analyte or the analytical system. researchgate.net For example, non-volatile matrix components can accumulate in the GC inlet, creating active sites that can adsorb polar analytes, leading to poor peak shape and inaccurate quantification. researchgate.net Conversely, some matrix components can "protect" the analyte by blocking these active sites, leading to an enhanced signal response compared to a pure solvent standard. researchgate.net

Several strategies are employed to manage these matrix effects. The most common approach is the use of matrix-matched calibration standards, where calibration standards are prepared in a blank matrix extract that is similar to the samples being analyzed. researchgate.net This helps to compensate for signal enhancement or suppression by ensuring that both samples and standards are affected similarly by the matrix. researchgate.net Another strategy involves the use of "analyte protectants," which are compounds added to both samples and standards to mimic the protective effect of the matrix and ensure a consistent response. researchgate.net

Advanced cleanup techniques during sample preparation are also crucial. Dispersive solid-phase extraction (dSPE), often used in QuEChERS methods, employs various sorbents to remove specific types of interferences. nih.gov For example, novel sorbents like Z-Sep+ have shown superior cleanup efficiency for complex food matrices. nih.gov The choice of sorbent is critical and must be optimized for the specific matrix and analyte.

Implementation of Quality Assurance and Quality Control Protocols in 1-(2-Butoxyethoxy)undecane Measurement

Key components of a QA/QC program for trace organic analysis include: researchgate.netenv.go.jp

Method Validation: Before routine use, the analytical method must be thoroughly validated to demonstrate its fitness for purpose. This involves evaluating parameters such as linearity, accuracy, precision, limits of detection (LOD), and limits of quantification (LOQ). mdpi.comrsc.org

Calibration: Daily calibration with a set of working standards is necessary to establish the relationship between the instrument response and the analyte concentration. cdc.gov For managing matrix effects, matrix-matched calibration is often the preferred approach. researchgate.net

Use of Standards:

Internal Standards: A known amount of a compound structurally similar to the analyte, but not present in the sample, is added to all samples, blanks, and calibration standards. This helps to correct for variations in extraction efficiency and instrument response.

Surrogate Standards: These are compounds similar to the analyte that are added to samples before preparation to monitor the efficiency of the sample preparation process for each individual sample. epa.gov

Quality Control Samples:

Method Blanks: A blank sample matrix is processed and analyzed in the same manner as the field samples to check for contamination introduced during the entire analytical procedure. researchgate.net

Laboratory Control Samples (LCS) / Spiked Samples: A blank matrix is spiked with a known concentration of the analyte and processed alongside the samples. The recovery of the analyte is used to assess the accuracy and performance of the method. env.go.jppublications.gc.ca

Duplicate Samples: A field sample is analyzed in duplicate to assess the precision of the method. epa.gov

Performance Metrics: The laboratory must establish acceptance criteria for all QC checks. For example, the recovery of the LCS should fall within a specified range (e.g., 70-130%), and the relative percent difference (RPD) between duplicate samples should be below a certain threshold. rsc.org Any deviation from these criteria requires investigation and corrective action. researchgate.net

Table 2: Key Quality Control Parameters and Their Purpose

QC Parameter Purpose Typical Acceptance Criteria
Method Blank To monitor for laboratory contamination. researchgate.net Analyte concentration below the Limit of Detection (LOD) or a pre-defined action level.
Laboratory Control Sample (LCS) To assess method accuracy and laboratory performance. publications.gc.ca Analyte recovery within a statistically derived range (e.g., 70-130%).
Matrix Spike / Matrix Spike Duplicate To evaluate the effect of the sample matrix on method accuracy and precision. epa.gov Recovery and Relative Percent Difference (RPD) within established limits.
Surrogate Standard To monitor the performance of the sample preparation method for each sample. epa.gov Recovery within a specified range (e.g., 60-140%).
Calibration Verification To ensure the initial calibration remains valid. Response factor or calculated concentration within ±15-20% of the true value.
Limit of Detection (LOD) To establish the lowest concentration that can be reliably detected. rsc.org Typically defined as a signal-to-noise ratio of 3:1. nih.gov

| Limit of Quantification (LOQ) | To establish the lowest concentration that can be accurately quantified. rsc.org | Typically defined as a signal-to-noise ratio of 10:1. nih.gov |

By consistently applying these QA/QC protocols, analytical laboratories can ensure that the data generated for 1-(2-Butoxyethoxy)undecane is of high quality, traceable, and suitable for its intended purpose, whether for regulatory compliance, product safety assessment, or environmental monitoring. env.go.jpbam.de

Environmental Occurrence and Distribution Dynamics of 1 2 Butoxyethoxy Undecane

Partitioning Behavior of 1-(2-Butoxyethoxy)undecane in Environmental Systems (e.g., air, water, soil)

Further research and environmental monitoring studies specifically targeting 1-(2-Butoxyethoxy)undecane are required to provide the data necessary to populate these critical areas of its environmental profile.

Role and Behavior of 1 2 Butoxyethoxy Undecane in Applied Chemical Systems

Contribution to the Composition of Complex Chemical Mixtures and Formulations

No specific data was found detailing the use of 1-(2-Butoxyethoxy)undecane as a component in complex chemical mixtures or formulations. General information on related long-chain alkyl glycol ethers suggests they can function as non-volatile additives, for instance, in epoxy resins to control viscosity, or as surfactants due to their amphiphilic nature, possessing both hydrophobic (long alkyl chain) and hydrophilic (ether linkages) characteristics. wiley.comd-nb.info However, without specific studies on 1-(2-Butoxyethoxy)undecane, its precise contribution to the properties of any mixture remains speculative.

Investigation of Interactions between 1-(2-Butoxyethoxy)undecane and Other Chemical Species within Mixtures

There is no available research that investigates the specific intermolecular interactions between 1-(2-Butoxyethoxy)undecane and other chemical compounds within a mixture. The interactions of a related compound, 1-(2-Butoxyethoxy)ethanol, are known to be influenced by hydrogen bonding and van der Waals forces, which facilitate its solvent properties. molbase.com It is plausible that the undecane (B72203) chain in 1-(2-Butoxyethoxy)undecane would lead to significant hydrophobic interactions, but specific experimental data is not available to confirm or quantify these effects.

Potential as a Component in Specialized Materials or Natural Extracts

No literature was found that identifies 1-(2-Butoxyethoxy)undecane as a component in any specialized materials or as a constituent of natural extracts. While a related compound, 1-(2-tert-butoxyethoxy)-undecane, has been synthesized, its application in materials is not detailed. d-nb.info Some studies have identified the similar-sounding but structurally different compound, 2-(2-butoxyethoxy)ethanol (B94605), in the volatile organic compound profiles of various plants and indoor environments. chemeo.commerckmillipore.comnih.gov

Computational and Theoretical Investigations of 1 2 Butoxyethoxy Undecane

Quantum Chemical Calculations for Molecular Structure, Stability, and Reactivity of 1-(2-Butoxyethoxy)undecane

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure and energy of molecules. These calculations provide fundamental insights into molecular geometry, stability, and intrinsic reactivity.

Molecular Structure and Stability: The three-dimensional structure of 1-(2-Butoxyethoxy)undecane is determined by optimizing its geometry to find the lowest energy conformation. Methods such as Density Functional Theory (DFT) are commonly used for this purpose. unipd.it Functionals like B3LYP or ωB97X-D, paired with basis sets such as 6-31G** or aug-cc-pVTZ, offer a balance of computational cost and accuracy for molecules of this size. ku.dkresearchgate.net The calculations would reveal key structural parameters, including bond lengths, bond angles, and dihedral angles, defining the molecule's shape.

Reactivity Insights: The reactivity of 1-(2-Butoxyethoxy)undecane can be predicted by analyzing its electronic properties. Frontier Molecular Orbital Theory is a key concept, where the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of primary interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability; a smaller gap suggests higher reactivity.

Electrostatic potential maps can also be generated to visualize electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic or nucleophilic attack. For ethers, the oxygen lone pairs create electron-rich sites, influencing hydrogen bonding and other intermolecular interactions. rsc.org Furthermore, structure-activity relationships (SARs) based on quantum chemical calculations can predict specific reaction barrier heights, such as those for decomposition. researchgate.net

Table 1: Hypothetical Quantum Chemical Calculation Results for 1-(2-Butoxyethoxy)undecane This table presents example data that would be obtained from quantum chemical calculations, based on typical values for similar ether compounds.

Calculated PropertyHypothetical ValueSignificance
Total Energy (Hartree)-1005.45Represents the total electronic energy of the optimized geometry.
HOMO Energy (eV)-6.85Indicates the ionization potential and susceptibility to electrophilic attack.
LUMO Energy (eV)1.15Indicates electron affinity and susceptibility to nucleophilic attack.
HOMO-LUMO Gap (eV)8.00Correlates with chemical stability and low reactivity.
Dipole Moment (Debye)2.10Quantifies the overall polarity of the molecule.
C-O-C Bond Angle (°)112.5Defines the geometry around the ether linkages.

Molecular Dynamics Simulations to Understand the Dynamic Behavior of 1-(2-Butoxyethoxy)undecane

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. osti.gov This approach provides a detailed, atomistic view of molecular behavior in different environments, such as in a pure liquid state or in aqueous solution.

Simulation Methodology: An MD simulation of 1-(2-Butoxyethoxy)undecane would involve defining a simulation box containing multiple molecules of the compound, often with a solvent like water to mimic environmental or formulation conditions. The interactions between atoms are described by a force field, such as OPLS (Optimized Potentials for Liquid Simulations) or CHARMM, which are parameterized to reproduce experimental properties of organic molecules and biomolecules. acs.orgtandfonline.com The simulation evolves by solving Newton's equations of motion for each atom, generating a trajectory that reveals how the system's structure and properties change over time.

Dynamic Behavior and Aggregation: For amphiphilic molecules like 1-(2-Butoxyethoxy)undecane, which has a long nonpolar undecane (B72203) tail and a more polar butoxyethoxy head, MD simulations are particularly useful for studying self-assembly. Simulations can show how these molecules aggregate in water to form structures like micelles or lamellar phases, depending on concentration. rsc.org Studies on analogous non-ionic surfactants, such as octaethylene glycol n-decyl ether (C10E8), have successfully used MD to capture the transition from spherical micelles at low concentrations to lamellar aggregates at higher concentrations. rsc.org

Simulations also provide insights into hydration, revealing the local structure of water molecules around the solute and the nature of hydrogen bonding between the ether oxygens and water. acs.org This information is crucial for understanding the compound's solubility and its interactions in aqueous systems.

Table 2: Typical Parameters for an MD Simulation of 1-(2-Butoxyethoxy)undecane in Water This table outlines a representative setup for a molecular dynamics simulation.

ParameterExample Value/SettingPurpose
Force FieldOPLS-AA (All-Atom)Defines the potential energy function for all atomic interactions.
Water ModelSPC/E or TIP3PRepresents the properties of water molecules in the simulation. acs.org
System Size128 Surfactant Molecules, ~20,000 Water MoleculesSufficient size to observe collective phenomena like micellization.
EnsembleNPT (Isothermal-Isobaric)Maintains constant Number of particles, Pressure, and Temperature.
Temperature298 K (25 °C)Simulates behavior at standard ambient temperature.
Pressure1 barSimulates behavior at standard atmospheric pressure.
Simulation Time200 nanoseconds (ns)Allows sufficient time for molecular rearrangement and aggregation to occur.

Quantitative Structure-Property Relationship (QSPR) Modeling and Predictive Analytics for Analogous Compounds

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that correlates the structural features of molecules with their physicochemical properties. researchgate.net These models are mathematical equations that can predict properties for new or untested compounds based solely on their molecular structure.

Model Development: The development of a QSPR model involves several steps. First, a dataset of compounds with known experimental property values is compiled. For a model relevant to 1-(2-Butoxyethoxy)undecane, this dataset would include other long-chain ethers and glycol ethers. Next, a large number of molecular descriptors are calculated for each molecule. These descriptors are numerical values that encode different aspects of the molecular structure, such as size, shape, electronic properties, and topology. Finally, statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN) are used to build a mathematical relationship between a selection of the most relevant descriptors and the property of interest. d-nb.infopaint.org The robustness and predictive power of the model are assessed through rigorous validation techniques. d-nb.info

Predictive Applications: QSPR models have been successfully developed for a wide range of properties for compounds like polybrominated diphenyl ethers and other pollutants, including vapor pressure, water solubility, and partition coefficients (e.g., n-octanol/water, Kₒw; n-octanol/air, Kₒₐ). d-nb.infonih.govqsardb.org Such models could be used to estimate the physicochemical properties of 1-(2-Butoxyethoxy)undecane, which are critical inputs for assessing its environmental behavior and potential applications. For instance, a QSPR model could predict properties like the standard enthalpy of formation. researchgate.netmdpi.com

Table 3: Example of a Hypothetical QSPR Model for a Physicochemical Property This table illustrates the structure of a simple Multiple Linear Regression (MLR) QSPR model for predicting a property like the logarithm of the n-octanol/water partition coefficient (log Kₒw).

Model Equation: log Kₒw = c₀ + c₁D₁ + c₂D₂ + c₃D₃
TermDescriptor (Dᵢ)Hypothetical Coefficient (cᵢ)
c₀Intercept-0.520
c₁Molecular Weight (MW)0.025
c₂Number of Oxygen Atoms (nO)-0.450
c₃Topological Polar Surface Area (TPSA)-0.030

Development of Predictive Models for the Environmental Fate and Transport of 1-(2-Butoxyethoxy)undecane

Predictive environmental models are used to estimate the distribution, persistence, and ultimate fate of chemicals released into the environment. nih.gov These models integrate a chemical's physicochemical properties with environmental parameters to simulate its behavior.

Multimedia Environmental Fate Models: For organic chemicals like glycol ethers, multimedia fugacity models, such as the Equilibrium Criterion (EQC) Level III model, are commonly used. researchgate.netoecd.org These models divide the environment into interconnected compartments: air, water, soil, and sediment. Based on a chemical's properties—such as aqueous solubility, vapor pressure, and the octanol-water partition coefficient (Kₒw)—the model predicts how the substance will partition among these compartments at equilibrium. oecd.org For a compound like 1-(2-Butoxyethoxy)undecane, with high water solubility and a low Kₒw, models would likely predict a preference for partitioning into water and soil rather than air or sediment. researchgate.net

Degradation and Persistence: The persistence of a chemical is determined by its susceptibility to degradation processes. Key processes for glycol ethers include:

Biodegradation: Microbes in soil and water can break down the chemical. Predictive models can estimate biodegradation half-lives. For similar propylene (B89431) glycol ethers, aerobic biodegradation half-lives are on the order of 5-25 days. researchgate.net

Atmospheric Photo-oxidation: In the atmosphere, the compound can react with photochemically produced hydroxyl radicals (•OH). The rate of this reaction determines the atmospheric half-life, which is typically in the range of hours for many glycol ethers. researchgate.net

Software suites like the US EPA's EPI Suite™ incorporate a collection of QSARs and models to estimate these properties and fate parameters, providing a comprehensive screening-level assessment of a chemical's environmental risk. diva-portal.org These tools are vital for regulatory evaluation and for understanding the environmental lifecycle of commercial chemicals. nih.govresearchgate.net

Table 4: Predicted Environmental Fate and Partitioning for 1-(2-Butoxyethoxy)undecane This table shows example output from a Level III fugacity model, based on data for analogous propylene glycol ethers. oecd.org

Compartment/ProcessPredicted Distribution/RateImplication
Air< 1%Low volatility suggests minimal partitioning to the atmosphere.
Water~65%High water solubility leads to significant presence in the aqueous phase.
Soil~34%Tends to partition to soil, where it can undergo degradation.
Sediment< 1%Low Kₒw results in limited partitioning from water to sediment.
Biodegradation Half-Life (Water)15 daysConsidered readily biodegradable, limiting long-term persistence.
Atmospheric Half-Life (vs. •OH)12 hoursRapidly removed from the atmosphere if it does enter this compartment.

Compound Index

Future Research Directions and Unanswered Questions Regarding 1 2 Butoxyethoxy Undecane

Advancements in Sustainable Synthesis Methodologies for 1-(2-Butoxyethoxy)undecane

Current synthesis routes for 1-(2-butoxyethoxy)undecane often rely on traditional chemical methods that may involve harsh reaction conditions, hazardous reagents, and the generation of significant waste streams. Future research should prioritize the development of more sustainable and environmentally benign synthesis strategies.

A promising approach involves the use of greener starting materials and catalysts. For instance, research could explore the use of renewable feedstocks to produce the undecanol (B1663989) and 2-butoxyethanol (B58217) precursors. Furthermore, the development of highly selective and reusable catalysts could minimize waste and energy consumption. One patent describes a method using 1-bromoundecane (B50512) and ethylene (B1197577) glycol with a sodium hydride base, while another employs a large excess of ethylene glycol as both a solvent and reactant with metallic sodium. google.com A third approach involves the reaction of 2-tert-butoxyethanol (B42023) with sulfonyl chlorides, followed by reaction with undecanol and subsequent hydrolysis. google.com These methods, however, still involve hazardous materials like sodium metal and strong acids, highlighting the need for safer alternatives. google.com

Future investigations should focus on enzymatic catalysis or other biocatalytic approaches, which often offer high selectivity under mild conditions. The exploration of solvent-free reaction conditions or the use of green solvents would also contribute significantly to the sustainability of the synthesis process.

Development of Novel Hyphenated Analytical Techniques for Enhanced Trace Analysis

The detection and quantification of 1-(2-butoxyethoxy)undecane in complex environmental and biological matrices at trace levels present a significant analytical challenge. Current methods, such as gas chromatography-mass spectrometry (GC-MS), are effective but may lack the sensitivity and specificity required for comprehensive risk assessment. researchgate.netnih.gov

The development of novel hyphenated analytical techniques is crucial for enhancing trace analysis. Techniques such as comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GCxGC-TOFMS) could provide superior separation and identification of 1-(2-butoxyethoxy)undecane and its transformation products in complex mixtures. Additionally, the coupling of liquid chromatography with high-resolution mass spectrometry (LC-HRMS) could offer a powerful tool for analyzing less volatile degradation products that are not amenable to GC analysis.

Furthermore, research into advanced sample preparation techniques, such as solid-phase microextraction (SPME) with novel fiber coatings, could improve extraction efficiency and sensitivity, enabling the detection of ultra-trace levels of the compound. researchgate.netnih.gov The optimization of these analytical methods is essential for accurate exposure assessment and for monitoring the environmental fate of 1-(2-butoxyethoxy)undecane. researchgate.netnih.gov

Establishment of Comprehensive Environmental Modeling and Assessment Frameworks

Predicting the environmental fate and transport of 1-(2-butoxyethoxy)undecane is essential for understanding its potential ecological impact. While some models for volatile organic compounds (VOCs) exist, specific frameworks for this compound are lacking. canada.ca Future research should focus on developing and validating comprehensive environmental models that can simulate its partitioning between air, water, soil, and sediment.

These models should incorporate key physicochemical properties of 1-(2-butoxyethoxy)undecane, such as its vapor pressure, water solubility, and octanol-water partition coefficient. They also need to account for environmental degradation processes, including biodegradation, hydrolysis, and photolysis. Environmental chamber studies can provide valuable data on the atmospheric reactions and ozone-forming potential of this compound, which can then be integrated into these models. ucr.edu

The development of such models will enable more accurate predictions of environmental concentrations, facilitate the identification of potential accumulation "sinks," and support the design of effective risk mitigation strategies.

Exploration of Emerging Application Domains for 1-(2-Butoxyethoxy)undecane

Currently, 1-(2-butoxyethoxy)undecane is primarily used as a solvent and coalescing agent in paints, coatings, and cleaning products. stockmeier.com However, its unique physicochemical properties may lend themselves to a broader range of applications. Future research could explore its potential use in other sectors.

For example, its solvent properties could be investigated for applications in specialty chemical formulations, such as in the electronics or pharmaceutical industries. Its potential as a component in advanced materials or as a performance-enhancing additive in lubricants or hydraulic fluids could also be explored. Any new application would necessitate a thorough evaluation of its performance, compatibility, and environmental and health implications in that specific context.

In-depth Mechanistic Understanding of 1-(2-Butoxyethoxy)undecane's Chemical Transformations in Various Environments

A fundamental understanding of the chemical and biological transformation pathways of 1-(2-butoxyethoxy)undecane is crucial for accurately assessing its environmental persistence and the potential toxicity of its degradation products. While it is known to be a volatile organic compound (VOC), detailed studies on its specific transformation mechanisms are limited. nih.gov

Future research should focus on elucidating the mechanisms of its degradation under different environmental conditions. This includes identifying the specific microorganisms and enzymes involved in its biodegradation and characterizing the resulting metabolites. Laboratory studies investigating its hydrolysis rates at different pH values and its photodegradation pathways in the presence of sunlight are also needed.

Q & A

Basic: What are the recommended analytical techniques for identifying and quantifying 1-(2-Butoxyethoxy)undecane in complex mixtures?

Methodological Answer:
Gas chromatography-mass spectrometry (GC/MS) is the primary method for detecting and quantifying 1-(2-Butoxyethoxy)undecane in environmental or synthetic matrices. For example, in firefighting foam formulations, this compound was identified at concentrations of 24,000–27,667 mg/kg using GC/MS with electron ionization (EI) . Key parameters include:

  • Column selection : Polar capillary columns (e.g., DB-5MS) to resolve co-eluting ethers and alcohols.
  • Quantitation : Internal standards (e.g., deuterated analogs) to correct for matrix effects.
  • Detection limits : Sub-ppm sensitivity achievable with selected ion monitoring (SIM).
    Liquid chromatography (LC) coupled with high-resolution mass spectrometry (HRMS) is emerging for non-volatile derivatives or thermal degradation products.

Basic: How is 1-(2-Butoxyethoxy)undecane synthesized, and what are the critical reaction parameters?

Methodological Answer:
1-(2-Butoxyethoxy)undecane is synthesized via nucleophilic substitution or Williamson ether synthesis. A typical protocol involves:

Reagents : Undecanol, 2-butoxyethanol, and a strong base (e.g., NaH or KOH).

Conditions : Anhydrous solvent (e.g., THF or toluene) under reflux (80–120°C) for 6–24 hours.

Purification : Fractional distillation or column chromatography to isolate the product.
Critical parameters include stoichiometric control of the alkoxide intermediate and exclusion of moisture to prevent hydrolysis . Evidence from related ethers (e.g., diethylene glycol monododecyl ether) suggests side reactions like over-alkylation can occur if reaction times exceed optimal ranges .

Advanced: How does the environmental persistence of 1-(2-Butoxyethoxy)undecane compare to co-occurring PFAS in firefighting foams?

Methodological Answer:
While 1-(2-Butoxyethoxy)undecane is not a PFAS, its environmental behavior in firefighting foam matrices requires evaluation. Key methodologies include:

  • Hydrolysis studies : Testing stability at pH 3–10 and elevated temperatures (e.g., 40–60°C) to simulate natural conditions.
  • Photodegradation : UV-Vis irradiation experiments to assess half-life under sunlight.
  • Co-contaminant interactions : GC/MS or LC-HRMS to track degradation pathways in the presence of PFAS (e.g., PFOS), which may alter reaction kinetics .
    Preliminary data from firefighting foam samples indicate high concentrations (24,000–27,667 mg/kg), suggesting potential persistence, but direct ecological toxicity data are limited .

Advanced: What strategies resolve co-elution challenges when analyzing 1-(2-Butoxyethoxy)undecane alongside structurally similar ethers?

Methodological Answer:
Co-elution with compounds like diethylene glycol monododecyl ether or 2-butoxyethanol (common in firefighting foams) can be addressed via:

  • Multidimensional GC (GC×GC) : Enhanced separation using orthogonal column phases (e.g., non-polar × mid-polar).
  • Tandem MS (MS/MS) : Fragment ion filtering to distinguish isomers (e.g., m/z 162 for 1-(2-Butoxyethoxy)undecane vs. m/z 118 for 2-butoxyethanol).
  • Derivatization : Trimethylsilylation to improve volatility and MS sensitivity for hydroxyl-containing analogs .
    Validation requires spiked recovery experiments in representative matrices (e.g., soil, water) to confirm accuracy (±10% recovery thresholds).

Basic: What safety protocols are recommended for handling 1-(2-Butoxyethoxy)undecane in laboratory settings?

Methodological Answer:
While specific toxicological data are limited, safety measures for analogous ethers (e.g., 2-butoxyethanol) apply:

  • Ventilation : Use fume hoods to prevent inhalation of vapors (boiling point ~171°C predicted) .
  • PPE : Nitrile gloves and goggles to avoid dermal/ocular contact.
  • Spill management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste.
    Chronic exposure risks remain uncharacterized; regular medical monitoring is advised per OSHA guidelines .

Advanced: How can computational modeling predict the solvent properties of 1-(2-Butoxyethoxy)undecane for synthetic applications?

Methodological Answer:
Density functional theory (DFT) and molecular dynamics (MD) simulations are used to predict:

  • Solubility parameters : Hansen solubility parameters (δD, δP, δH) to identify compatible solvents.
  • Partition coefficients (log P) : COSMO-RS models estimate octanol-water partitioning (log P ≈ 4.2 predicted).
  • Thermodynamic stability : Energy minimization to assess susceptibility to oxidation or hydrolysis .
    Experimental validation via inverse gas chromatography (IGC) or cloud-point titration is critical for accuracy.

Basic: What spectroscopic signatures (NMR, IR) distinguish 1-(2-Butoxyethoxy)undecane from related ethers?

Methodological Answer:

  • ¹H NMR :
    • δ 1.2–1.6 ppm (m, CH₂ groups in undecane chain).
    • δ 3.4–3.7 ppm (t, -OCH₂CH₂O- ether linkages).
  • ¹³C NMR :
    • δ 70–75 ppm (ether carbons).
    • δ 14–22 ppm (terminal CH₃ and chain CH₂).
  • IR : Strong C-O-C stretches at 1100–1250 cm⁻¹ and C-H bends at 1450–1480 cm⁻¹ .
    Comparison with databases (e.g., NIST Chemistry WebBook) or synthesized standards ensures unambiguous identification.

Advanced: What role does 1-(2-Butoxyethoxy)undecane play in modulating micelle formation in surfactant studies?

Methodological Answer:
As a non-ionic surfactant, its critical micelle concentration (CMC) can be determined via:

  • Surface tension measurements : Drop-weight or pendant-drop methods to identify inflection points.
  • Fluorescence probing : Pyrene polarity ratio (I₁/I₃) changes indicate micellization.
    Studies on similar ethers (e.g., ethanol, 2-(dodecyloxy)-) suggest CMC values in the 0.1–1 mM range, dependent on alkyl chain length and temperature . Applications in drug delivery or emulsion stabilization require further empirical characterization.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.